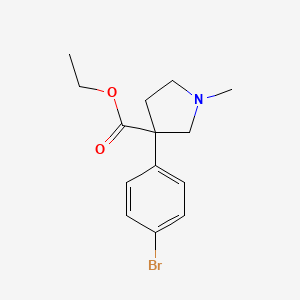
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid is a chemical compound that features a fluoropyrimidine moiety attached to a methylbenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with a suitable benzoic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-5-fluoropyrimidine reacts with a boronic acid derivative of 3-methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to enhance mass transfer and resource efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including kinase inhibitors for cancer therapy.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biocatalysis: It is employed in enzyme-catalyzed reactions to produce chiral amines and other valuable intermediates.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyrimidin-2-yl)methanol: This compound shares the fluoropyrimidine moiety but differs in its functional groups, leading to different chemical properties and applications.
(5-Fluoropyridin-2-yl)boronic acid: Another similar compound, which is used in different synthetic applications due to its boronic acid functionality.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid is unique due to its combination of a fluoropyrimidine ring with a methylbenzoic acid structure. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9FN2O2 |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C12H9FN2O2/c1-7-3-2-4-9(12(16)17)10(7)11-14-5-8(13)6-15-11/h2-6H,1H3,(H,16,17) |
InChI Key |
GVVQBURWFPBMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)








![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)

![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
